5-Fluoro-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-phenylpyrimidine
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Overview
Description
5-Fluoro-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-phenylpyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 5-Fluoro-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-phenylpyrimidine involves multiple steps, starting from the preparation of the pyrazolo[1,5-a]pyrimidine core. The synthetic routes typically involve the condensation of aminopyrazole with appropriate aldehydes or ketones, followed by cyclization reactions . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often employing greener and more efficient methodologies .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Fluoro-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-phenylpyrimidine has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells .
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidines, 5-Fluoro-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-phenylpyrimidine stands out due to its unique combination of fluorine and phenyl groups, which enhance its photophysical properties and biological activity . Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against certain enzymes.
Pyrazolo[4,3-e][1,2,4]triazine: Studied for its potential as an antitumor agent.
These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Properties
IUPAC Name |
4-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7/c1-15-13-17-20(23-7-8-29(17)26-15)27-9-11-28(12-10-27)21-18(22)19(24-14-25-21)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSUABCCHWENGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=NC(=C4F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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